molecular formula C15H18O3 B6324278 cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid;  95% CAS No. 733740-24-4

cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%

Cat. No. B6324278
CAS RN: 733740-24-4
M. Wt: 246.30 g/mol
InChI Key: QITDSPRZKAIGJU-NEPJUHHUSA-N
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Description

“Cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with a molecular weight of 246.31 . It is stored at a temperature of 28°C .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,3R)-3- (2-oxo-2- (p-tolyl)ethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-10-2-5-12 (6-3-10)14 (16)9-11-4-7-13 (8-11)15 (17)18/h2-3,5-6,11,13H,4,7-9H2,1H3, (H,17,18)/t11-,13+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.31 . It is stored at a temperature of 28°C .

Scientific Research Applications

Jasmonate Compounds and Cancer Research

Jasmonate compounds, structurally related to cyclopentanone derivatives, have been investigated for their potential in cancer treatment. These compounds demonstrate anti-tumor activity by altering cellular ATP levels, inducing apoptosis through reactive oxygen species, and showing a synergistic effect with known drugs like cisplatin and doxorubicin. This indicates the potential of structurally similar compounds, including cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, in neoplastic disease research and therapy (Jarocka-Karpowicz & Markowska, 2021).

Muconic Acid Isomers in Bio-based Economy

Muconic acid isomers, through biotechnological pathways, have shown promise as precursors for bio-based plastics and specialty polymers. Research into the production and valorization of muconic acid suggests the potential of carboxylic acid derivatives, like the compound , in contributing to sustainable material science and chemical production (Khalil et al., 2020).

Catalytic Oxidation and Chemical Synthesis

Studies on the selective catalytic oxidation of cyclohexene to produce industrially relevant intermediates highlight the importance of understanding and controlling oxidation reactions of cyclic compounds. This research area could be relevant for the oxidation and functionalization of "cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" in synthetic chemistry, offering pathways to novel materials or intermediates for further chemical synthesis (Cao et al., 2018).

Conjugated Linoleic Acid and Health

Research on conjugated linoleic acid (CLA) and its isomers has explored their roles in reducing body fat and modulating immune responses, with potential implications for dietary supplements and functional foods. This indicates the broader relevance of investigating specific carboxylic acid derivatives for their bioactive properties and health benefits, suggesting possible areas of application for cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in nutrition and health science (Kim et al., 2016).

properties

IUPAC Name

(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITDSPRZKAIGJU-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149943
Record name rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-24-4
Record name rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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